4-Methyl-3-(pyridin-3-yl)-1,2-oxazol-5-amine
Overview
Description
4-Methyl-3-(pyridin-3-yl)-1,2-oxazol-5-amine is a heterocyclic compound that contains both a pyridine ring and an oxazole ring
Mechanism of Action
Target of Action
The primary target of 4-Methyl-3-(pyridin-3-yl)-1,2-oxazol-5-amine is the tyrosine kinase . Tyrosine kinases are enzymes that transfer a phosphate group from ATP to the tyrosine residues of specific proteins inside a cell . They play a significant role in the modulation of growth signals, regulation of cell cycle checkpoints, and cell growth and proliferation .
Mode of Action
this compound interacts with its target, the tyrosine kinase, by binding to its inactive domain . This binding is facilitated through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The binding inhibits the activity of tyrosine kinases, thereby disrupting the signaling pathways that lead to cell proliferation .
Biochemical Pathways
The inhibition of tyrosine kinases affects several biochemical pathways. Primarily, it disrupts the signal transduction pathways that are responsible for the regulation of growth signals . This disruption can lead to the cessation of cell growth and proliferation, thereby exerting its therapeutic effects .
Result of Action
The result of the action of this compound is the inhibition of cell growth and proliferation . By inhibiting the activity of tyrosine kinases, this compound disrupts the signal transduction pathways that regulate cell growth . This can lead to the cessation of cell proliferation, which is particularly beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Biochemical Analysis
Biochemical Properties
4-Methyl-3-(pyridin-3-yl)-1,2-oxazol-5-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with enzymes such as tyrosine kinases, which are crucial in cell signaling pathways. The interaction between this compound and tyrosine kinases involves binding to the active site of the enzyme, leading to inhibition of its activity . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with various proteins, affecting their conformation and function.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell proliferation, apoptosis, and differentiation. In particular, this compound can modulate cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism . This compound has also been shown to affect the expression of genes involved in cell cycle regulation, thereby influencing cell growth and division.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of tyrosine kinase activity by binding to the enzyme’s active site, preventing substrate phosphorylation . This inhibition disrupts downstream signaling pathways, leading to altered cellular responses. Additionally, this compound can interact with DNA, causing changes in gene expression and potentially leading to cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of enzyme activity and prolonged effects on cellular function, including changes in cell viability and proliferation .
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of this compound vary with dosage. At lower doses, the compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as adverse effects on hematopoietic cells . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. The compound can also affect metabolic flux by altering the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of this compound is influenced by its chemical properties, including its hydrophobicity and ability to form hydrogen bonds .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize to the cytoplasm and nucleus, where it can interact with enzymes and DNA . The presence of targeting signals and post-translational modifications can direct this compound to specific cellular compartments, enhancing its efficacy in modulating biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(pyridin-3-yl)-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridine with 4-methyl-3-oxobutanoic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(pyridin-3-yl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-Methyl-3-(pyridin-3-yl)-1,2-oxazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-(pyridin-3-yl)-1,2-oxazol-5-amine: shares structural similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of a pyridine ring and an oxazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-methyl-3-pyridin-3-yl-1,2-oxazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-8(12-13-9(6)10)7-3-2-4-11-5-7/h2-5H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVSMHRBIBKPES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C2=CN=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092307-33-9 | |
Record name | 4-methyl-3-(pyridin-3-yl)-1,2-oxazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.